Bienvenue dans la boutique en ligne BenchChem!

1-(1,4-Benzodioxan-2-ylmethyl)piperazine

Adrenergic Pharmacology Sympatholytic Cardiovascular

1-(1,4-Benzodioxan-2-ylmethyl)piperazine (CAS 7031-63-2) is an unsymmetrical piperazine derivative where one nitrogen atom is substituted with a 1,4-benzodioxan-2-ylmethyl group, leaving the second nitrogen as a free secondary amine. This structural feature distinguishes it from its bis-substituted analog, dibozane (McN-181), which lacks this reactive handle.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 7031-63-2
Cat. No. B3357070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,4-Benzodioxan-2-ylmethyl)piperazine
CAS7031-63-2
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2COC3=CC=CC=C3O2
InChIInChI=1S/C13H18N2O2/c1-2-4-13-12(3-1)16-10-11(17-13)9-15-7-5-14-6-8-15/h1-4,11,14H,5-10H2
InChIKeySBJSQEJGEUKPSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 1-(1,4-Benzodioxan-2-ylmethyl)piperazine (CAS 7031-63-2) is a Critical Mono-Substituted Scaffold in Adrenergic and Serotonergic Research


1-(1,4-Benzodioxan-2-ylmethyl)piperazine (CAS 7031-63-2) is an unsymmetrical piperazine derivative where one nitrogen atom is substituted with a 1,4-benzodioxan-2-ylmethyl group, leaving the second nitrogen as a free secondary amine [1]. This structural feature distinguishes it from its bis-substituted analog, dibozane (McN-181), which lacks this reactive handle [2]. Historically investigated for adrenergic blocking properties, this compound serves as a versatile synthetic intermediate for generating focused libraries of alpha-blockers [3], serotonin receptor ligands [4], and enzyme inhibitors, making its controlled mono-substitution a key factor in procurement decisions.

Why Mono-Substituted 1-(1,4-Benzodioxan-2-ylmethyl)piperazine Cannot Be Replaced by Bis-Substituted Piperazines or Piperidine Analogs


Simple replacement of 1-(1,4-Benzodioxan-2-ylmethyl)piperazine (7031-63-2) with its closest in-class analogs—dibozane, piperoxan, or N-phenyl derivatives—introduces critical functional liabilities. The bis-substituted dibozane lacks a free piperazine NH and exhibits potent adrenergic blocking activity (0.2–0.3 mg/kg i.v. in dogs), which can confound mechanism-of-action studies [1]. Conversely, the piperidine analog piperoxan alters the pKa and hydrogen-bonding capacity of the basic center, significantly shifting receptor subtype selectivity: piperoxan displays Ki values of 1.3–5.4 nM at alpha-2 AR subtypes, whereas the piperazine scaffold has been shown to favor alpha-1 engagement when further derivatized [2]. N-phenyl substitution eliminates the nucleophilic secondary amine, blocking the most straightforward route for late-stage diversification. The evidence below quantifies these differences.

Quantitative Differentiation of 1-(1,4-Benzodioxan-2-ylmethyl)piperazine (7031-63-2) from Dibozane, Piperoxan, and N-Phenyl Analogs


Adrenolytic Potency: 100-Fold Weaker than Dibozane (McN-181) in Canine Models

In a foundational structure-activity study, 1-(1,4-benzodioxan-2-ylmethyl)piperazine (the mono-substituted parent) demonstrated less than 1% of the sympatholytic and adrenolytic activity of the benchmark compound dibozane (McN-181, the bis-substituted analog) in anesthetized dog models [1]. This near-silent pharmacological profile at adrenergic receptors is a critical advantage for target validation studies, as it minimizes baseline interference when the scaffold is used as a negative control or an inactive carrier. Dibozane was reported to cause significant sympatholytic responses at intravenous doses of 0.2–0.3 mg/kg.

Adrenergic Pharmacology Sympatholytic Cardiovascular

Functional Handle Availability: Free Secondary Amine Enables Library Synthesis, Unlike Dibozane

The defining structural advantage of 1-(1,4-benzodioxan-2-ylmethyl)piperazine is its free secondary amine (pKa ~9.8), which is entirely absent in dibozane (a tertiary diamine with both nitrogens substituted) [1] [2]. This nucleophilic site permits direct N-alkylation, N-acylation, or N-arylation without the need for protection/deprotection steps. In contrast, the bis-substituted scaffold offers no equivalent diversification point, fundamentally limiting the number of unique analogs that can be generated from the same core. This feature is critical for structure-activity relationship (SAR) studies targeting 5-HT1A, alpha-1, or sigma receptors [3].

Medicinal Chemistry Library Synthesis Piperazine Derivatization

Receptor Subtype Engagement: Piperazine Core Shifts Selectivity Away from Piperoxan's Alpha-2 Dominance

The piperidine analog piperoxan (benodaine) is a well-characterized, potent alpha-2 adrenoceptor antagonist (Ki values of 5.4, 2.0, and 1.3 nM at the alpha-2A, alpha-2B, and alpha-2C subtypes, respectively) . Replacing the piperidine with a piperazine ring (as in CAS 7031-63-2) introduces a second basic nitrogen, which alters both the pKa and the hydrogen-bonding network, favoring interactions with alpha-1 adrenoceptors rather than alpha-2 [1]. When the compound is further elaborated into N-arylpiperazine derivatives, it yields alpha-1 antagonists with Ki values in the low nanomolar range (e.g., 0.5–50 nM), while retaining significantly weaker alpha-2 affinity [1]. This core-dependent selectivity switch is a decisive factor for groups focused on adrenergic receptor subtype tool compounds.

Receptor Pharmacology Alpha-Adrenoceptors Subtype Selectivity

Synthetic Selectivity: Higher Risk of Bis-Adduct Contamination vs. Other Mono-Piperazine Intermediates

The synthesis of 1-(1,4-benzodioxan-2-ylmethyl)piperazine by direct alkylation of piperazine with 2-chloromethyl-1,4-benzodioxane is prone to significant bis-adduct (dibozane) formation, making selective mono-substitution a key quality-control challenge [1]. This contrasts with the more straightforward mono-acylation of piperazine to yield 1-(1,4-benzodioxan-2-carbonyl)piperazine, where the amide bond is less susceptible to over-reaction. Consequently, the purity of commercial samples of CAS 7031-63-2 must be rigorously verified; typical vendor specifications cite 95% purity, with dibozane and unreacted piperazine as the primary impurities . The absence of this bis-substitution liability in the carbonyl analog makes the methylene-linked compound both a higher-risk and higher-value procurement, as its successful isolation demonstrates superior process control.

Synthetic Chemistry Process Chemistry Side-Product Control

Where 1-(1,4-Benzodioxan-2-ylmethyl)piperazine (7031-63-2) Outperforms Analogs: A Procurement-Driven Scenario Guide


Synthesis of Diverse Piperazine Libraries for CNS GPCR Screening

When a medicinal chemistry group needs to generate a library of novel 5-HT1A or alpha-1 adrenoceptor ligands, CAS 7031-63-2 is the optimal choice over its bis-substituted or amide-linked analogs. The free NH group permits direct, high-yielding diversification via reductive amination, alkylation, or Buchwald-Hartwig coupling, leading to a structurally diverse compound collection . This strategy has been successfully deployed in the discovery of potent 5-HT1A antagonists such as Lecozotan, where the benzodioxanylpiperazine core was essential for achieving nanomolar affinity .

Inactive Control Compound for In Vivo Adrenergic Pharmacology Studies

For in vivo studies requiring a benzodioxane-piperazine core that does not activate or block adrenergic receptors at the tested dose, CAS 7031-63-2's near-silent pharmacological profile (<1% adrenolytic activity vs. dibozane) makes it the clear choice . Using the bis-substituted dibozane or the alpha-2-active piperoxan would introduce confounding cardiovascular effects (e.g., hypotension, bradycardia). The mono-substituted compound's minimal intrinsic activity ensures that any observed pharmacological effect can be attributed to the specific N-substituent being investigated.

Intermediate for Chiral Alpha-1 Blocker Synthesis (e.g., Doxazosin Analogs)

The compound serves as the direct precursor to N-alkylated and N-acylated analogs used in the synthesis of alpha-1 blockers like doxazosin. While the carbonyl-linked intermediate is used in the commercial doxazosin route, the methylene bridge in CAS 7031-63-2 provides a distinct structural motif that eliminates the amide bond, potentially improving metabolic stability . Furthermore, the chiral center at the 2-position of the benzodioxane ring can be exploited for enantioselective synthesis when starting from optically pure 2-chloromethyl-1,4-benzodioxane, a key advantage for developing enantiomerically pure drug candidates .

Sigma Receptor Probe Development

The benzodioxane-piperazine scaffold has demonstrated significant affinity for sigma receptors. The structurally related compound 1-benzyl-4-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-piperazine exhibits a Ki of 16 nM at the sigma-1 receptor . The free NH in CAS 7031-63-2 enables the systematic exploration of N-substituent effects on sigma-1 vs. sigma-2 selectivity, a strategy that would be impossible with the N,N-disubstituted dibozane.

Quote Request

Request a Quote for 1-(1,4-Benzodioxan-2-ylmethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.